molecular formula C11H18N4 B13332426 5-((3R,5S)-3,5-Dimethylpiperazin-1-yl)pyridin-2-amine

5-((3R,5S)-3,5-Dimethylpiperazin-1-yl)pyridin-2-amine

Cat. No.: B13332426
M. Wt: 206.29 g/mol
InChI Key: UXPVYPKUBZTKIP-DTORHVGOSA-N
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Description

5-((3R,5S)-3,5-Dimethylpiperazin-1-yl)pyridin-2-amine is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a piperazine ring substituted with methyl groups and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((3R,5S)-3,5-Dimethylpiperazin-1-yl)pyridin-2-amine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch Reactors: Using batch reactors for the initial formation of the piperazine ring.

    Continuous Flow Reactors: Employing continuous flow reactors for the methylation and coupling steps to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-((3R,5S)-3,5-Dimethylpiperazin-1-yl)pyridin-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenated pyridine derivatives, palladium catalysts.

Major Products Formed

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

5-((3R,5S)-3,5-Dimethylpiperazin-1-yl)pyridin-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-((3R,5S)-3,5-Dimethylpiperazin-1-yl)pyridin-2-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-((3R,5S)-3,5-Dimethylpiperazin-1-yl)pyridin-2-amine stands out due to its specific substitution pattern on the piperazine ring, which imparts unique chemical and biological properties, making it a valuable compound for diverse research applications.

Properties

Molecular Formula

C11H18N4

Molecular Weight

206.29 g/mol

IUPAC Name

5-[(3R,5S)-3,5-dimethylpiperazin-1-yl]pyridin-2-amine

InChI

InChI=1S/C11H18N4/c1-8-6-15(7-9(2)14-8)10-3-4-11(12)13-5-10/h3-5,8-9,14H,6-7H2,1-2H3,(H2,12,13)/t8-,9+

InChI Key

UXPVYPKUBZTKIP-DTORHVGOSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@@H](N1)C)C2=CN=C(C=C2)N

Canonical SMILES

CC1CN(CC(N1)C)C2=CN=C(C=C2)N

Origin of Product

United States

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